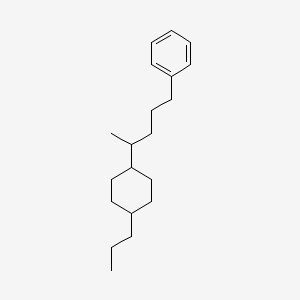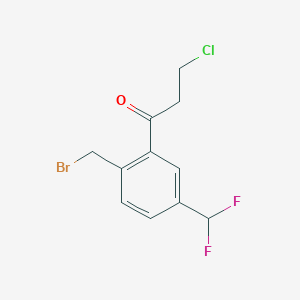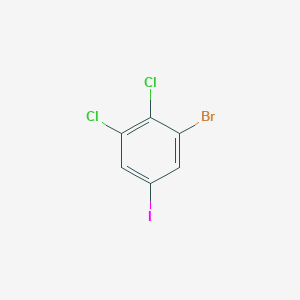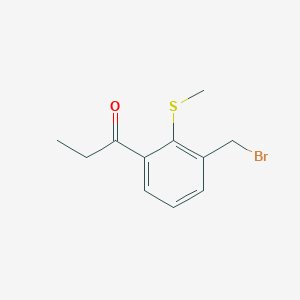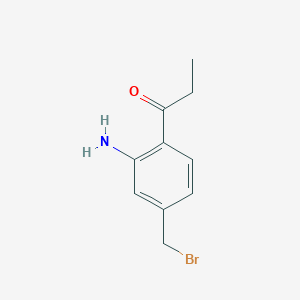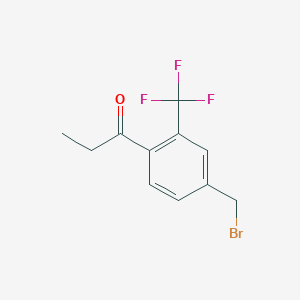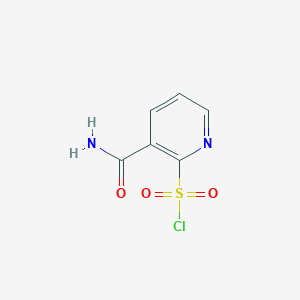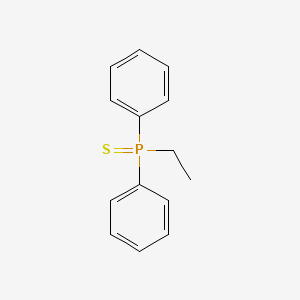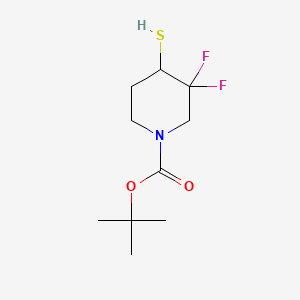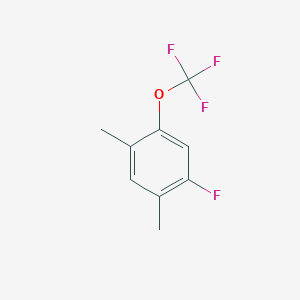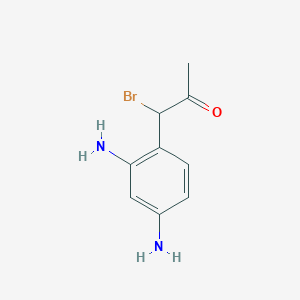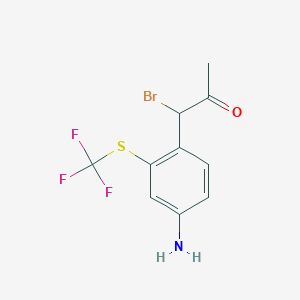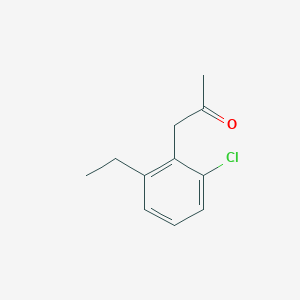
1-(2-Chloro-6-ethylphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-6-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol It is characterized by the presence of a chloro group and an ethyl group attached to a phenyl ring, along with a propanone moiety
Méthodes De Préparation
The synthesis of 1-(2-Chloro-6-ethylphenyl)propan-2-one typically involves the reaction of 2-chloro-6-ethylbenzaldehyde with a suitable ketone under acidic or basic conditions. One common method includes the use of acetone in the presence of an acid catalyst to facilitate the condensation reaction . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings.
Analyse Des Réactions Chimiques
1-(2-Chloro-6-ethylphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(2-Chloro-6-ethylphenyl)propan-2-one has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(2-Chloro-6-ethylphenyl)propan-2-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-6-ethylphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)propan-2-one: Lacks the ethyl group, which may affect its reactivity and applications.
1-(2-Ethylphenyl)propan-2-one:
1-(2-Chloro-6-methylphenyl)propan-2-one: Contains a methyl group instead of an ethyl group, which can influence its behavior in chemical reactions.
Propriétés
Formule moléculaire |
C11H13ClO |
|---|---|
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
1-(2-chloro-6-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO/c1-3-9-5-4-6-11(12)10(9)7-8(2)13/h4-6H,3,7H2,1-2H3 |
Clé InChI |
RFJZEAAOBIMVQV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)Cl)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)
